5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its versatility and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with methoxy-containing reagents under specific conditions. One common method involves the use of sodium methoxide in methanol as a base, which facilitates the methoxylation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Zolpidem: A pharmaceutical drug containing the imidazo[1,2-a]pyridine scaffold, used for the treatment of insomnia
Uniqueness
5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-9(10)12-7(11-6)4-3-5-8(12)13-2/h3-5H,10H2,1-2H3 |
InChI Key |
UEKNJAZIDUSCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2OC)N |
Origin of Product |
United States |
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